Cas no 313529-26-9 (4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide)

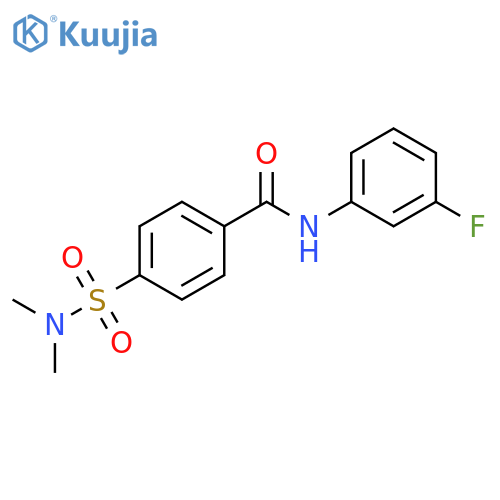

313529-26-9 structure

商品名:4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide

CAS番号:313529-26-9

MF:C15H15FN2O3S

メガワット:322.354605913162

CID:6496747

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide

- Benzamide, 4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-

-

- インチ: 1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)

- InChIKey: ZHWIQPCFUILADB-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(F)=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.354±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.73±0.70(Predicted)

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0012-0493-3mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-5mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-20μmol |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-20mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-75mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-30mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-1mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-50mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-4mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0012-0493-40mg |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide |

313529-26-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

313529-26-9 (4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬